2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine
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Overview
Description
2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine typically involves the formation of the thiadiazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization with a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine
- 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyridine
Uniqueness
2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is unique due to the presence of both the morpholine and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)10-12-11(16-13-10)14-5-8(3)15-9(4)6-14/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHXKPGAQDJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NS2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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